1,1,1-Trichloro-2-propanol
Overview
Description
1,1,1-Trichloro-2-propanol is an organic compound with the molecular formula C3H5Cl3O. It is a chlorinated alcohol, known for its applications in various fields including chemistry, biology, and industry. This compound is also referred to as 1,1,1-Trichloroisopropanol and has a molecular weight of 163.43 g/mol .
Mechanism of Action
Target of Action
1,1,1-Trichloro-2-propanol, also known as 1,1,1-Trichloropropan-2-ol, primarily targets the respiratory system . It is used as a preservative in pharmaceutical formulations .
Mode of Action
The compound interacts with its targets by exerting a sedative hypnotic effect . It possesses antibacterial and antifungal properties , which make it effective as a preservative .
Biochemical Pathways
This compound is involved in the conversion of benzisoxazole to α-aryloxyisobutyric acid . This conversion is part of a larger biochemical pathway that contributes to its preservative action.
Pharmacokinetics
Its solubility in water (77 g/l) suggests that it may be well-absorbed and distributed in the body . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is its preservative effect . By inhibiting bacterial and fungal growth, it helps to maintain the stability and efficacy of pharmaceutical formulations . Additionally, it has a sedative hypnotic effect, which may contribute to its overall action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it forms a eutectic with dimethyl sulfone, which is the most suitable media for freeze-drying due to its high solubilizing ability and a good rate of solvent removal . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other substances in its environment.
Biochemical Analysis
Biochemical Properties
1,1,1-Trichloro-2-propanol plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can act as a substrate for these enzymes, leading to its conversion into other metabolites. Additionally, this compound has been shown to inhibit certain dehydrogenases, affecting cellular redox states and metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms. The compound can also disrupt mitochondrial function, leading to altered energy metabolism and apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the accumulation of toxic intermediates. Additionally, the compound can form adducts with cellular macromolecules, such as proteins and DNA, potentially causing mutations and other forms of cellular damage. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors, such as light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability. The degradation products of the compound can also contribute to its overall toxicological profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where certain doses result in a sudden increase in toxicity, indicating a non-linear dose-response relationship .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes into chlorinated metabolites, which can be further processed by phase II detoxification enzymes, such as glutathione S-transferases. These metabolic pathways can influence the compound’s toxicity and its effects on metabolic flux and metabolite levels. The interactions with these enzymes and cofactors are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. The compound can accumulate in certain tissues, such as the liver and adipose tissue, where it can exert its toxic effects. Binding proteins may also play a role in its distribution and localization within the body .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, it can be found in the endoplasmic reticulum, where it may interfere with protein folding and processing. Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, affecting its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-propanol can be synthesized through the nucleophilic addition of chloroform to acetone in the presence of a chemical catalyst such as potassium hydroxide. The reaction typically involves mixing acetone and chloroform in a specific ratio, followed by the addition of potassium hydroxide. The mixture is then stirred at a low temperature, around -5°C, for a couple of hours. The resulting slurry is filtered, and the excess acetone is removed by distillation .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to improve yield and purity. The reaction parameters such as temperature, time, and the amount of catalyst are carefully controlled to achieve a higher yield, often around 71% .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichloro-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Less chlorinated alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trichloro-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It serves as a preservative in biological samples due to its antibacterial and antifungal properties.
Medicine: It is used in pharmaceutical formulations as a preservative and sometimes as a sedative or hypnotic agent.
Comparison with Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol): This compound is similar in structure but has a methyl group instead of a hydrogen atom. It is used as a preservative and has sedative properties.
1,1,1-Trichloroethane: Another chlorinated compound used as a solvent and in industrial applications.
Uniqueness: 1,1,1-Trichloro-2-propanol is unique due to its specific combination of three chlorine atoms and a hydroxyl group on a propane backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,1,1-trichloropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBPASAOZIEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870395 | |
Record name | 1,1,1-Trichloropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-00-6 | |
Record name | 1,1,1-Trichloro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trichloro-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopral | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-Trichloropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trichloropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,1-TRICHLORO-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63H9A1KXE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential environmental concerns associated with 1,1,1-Trichloro-2-propanol, considering its identification in chlorine dioxide-treated almonds?
A: The research by Han et al. [] identified this compound as one of the chlorine-containing volatile compounds generated during chlorine dioxide treatment of almonds. While the study observed a decrease in these compounds during storage, their initial presence raises concerns about potential environmental impacts. Further research is needed to: * Quantify the levels of this compound released during processing and consumption of treated almonds. * Investigate its fate and transport in the environment, including potential for bioaccumulation.* Determine its toxicity to aquatic and terrestrial organisms. Understanding these aspects will help assess the overall environmental risks associated with this compound generated from chlorine dioxide treatments.
Q2: Can you elaborate on the analytical techniques used to identify and quantify this compound in food samples?
A: Han et al. [] utilized gas chromatography-mass spectrometry (GC-MS) to identify and quantify volatile compounds, including this compound, in chlorine dioxide-treated almond samples. GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds. It involves separating the different compounds in a sample based on their volatility and then identifying and quantifying them based on their mass-to-charge ratios. The study likely employed specific extraction and pre-concentration methods to isolate the volatile compounds from the almond matrix before GC-MS analysis. Details of these methods, including the type of GC column, MS detector, and data analysis software used, would provide a more comprehensive understanding of the analytical approach.
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